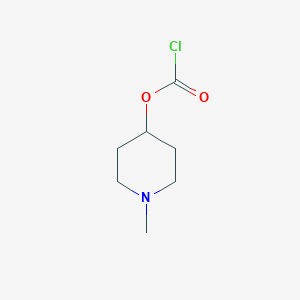
1-Methylpiperidin-4-yl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpiperidin-4-yl carbonochloridate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in organic synthesis and pharmaceutical applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-Methylpiperidin-4-yl carbonochloridate involves several steps. One common method includes the reaction of 1-methylpiperidine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . Industrial production methods often involve large-scale reactors with precise temperature and pressure controls to ensure high yield and purity.
Chemical Reactions Analysis
1-Methylpiperidin-4-yl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form carbamates or carbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-methylpiperidin-4-ol and carbon dioxide.
Reduction: It can be reduced to 1-methylpiperidin-4-yl methanol using reducing agents like sodium borohydride.
Common reagents used in these reactions include phosgene, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylpiperidin-4-yl carbonochloridate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylpiperidin-4-yl carbonochloridate involves its ability to act as a reactive intermediate in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
1-Methylpiperidin-4-yl carbonochloridate can be compared with other piperidine derivatives, such as:
1-Methylpiperidin-4-yl methanol: Similar in structure but differs in its reactivity and applications.
4-Methylpiperidin-1-yl aniline: Used in different industrial applications and has distinct chemical properties.
N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide: Used in pharmaceutical research with unique biological activities.
These compounds highlight the versatility and unique properties of this compound in various scientific and industrial applications.
Biological Activity
1-Methylpiperidin-4-yl carbonochloridate, a compound with significant biological activity, has garnered attention in medicinal chemistry, particularly for its potential as an antimicrobial agent. This article explores its synthesis, biological properties, and relevant case studies.
This compound is synthesized through various methods involving the reaction of 1-methylpiperidine with carbonyl chlorides. The compound is characterized by its unique structure, which includes a piperidine ring and a carbonochloridate functional group.
Chemical Structure
- Molecular Formula : C₇H₁₄ClN₁O₂
- Molecular Weight : 177.65 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial activity, particularly against multidrug-resistant (MDR) pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action primarily involves targeting the bacterial cell division protein FtsZ, which is crucial for bacterial viability.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Acinetobacter baumannii | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Cytotoxicity Studies
In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines. Flow cytometry analysis revealed that treatment with this compound leads to significant cell cycle arrest and increased rates of late apoptosis.
Table 2: Effects on Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |
|---|---|---|
| A549 (Lung) | 10 | 42 |
| HCT116 (Colon) | 15 | 39 |
| MiaPaCa-2 (Pancreas) | 12 | 35 |
Study on Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various derivatives of piperidine compounds, including this compound. Results indicated that this compound significantly inhibited bacterial growth in vitro and demonstrated promising results in vivo against MRSA infections .
Further investigations into the mechanism of action revealed that the compound disrupts the assembly dynamics of FtsZ, ultimately leading to bacterial cell lysis. This was corroborated by studies showing that treatment with the compound resulted in morphological changes in bacterial cells, indicative of cell division disruption .
Cytotoxicity in Cancer Cells
Research conducted on the cytotoxic effects of the compound indicated a strong pro-apoptotic effect across multiple cancer cell lines. The induction of apoptosis was confirmed through Annexin V staining and subsequent flow cytometry analysis, highlighting its potential as an anticancer agent .
Properties
CAS No. |
87571-86-6 |
|---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) carbonochloridate |
InChI |
InChI=1S/C7H12ClNO2/c1-9-4-2-6(3-5-9)11-7(8)10/h6H,2-5H2,1H3 |
InChI Key |
FKTCBHHHFUUZDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















